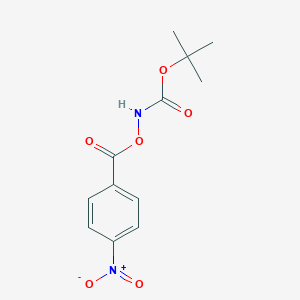

tert-Butyl (4-nitrobenzoyl)oxycarbamate

Description

The Significance of the Nitrobenzoyl Moiety in Organic Chemistry

The nitrobenzoyl group is an aromatic acyl group that features a nitro (-NO₂) substituent on the benzene (B151609) ring. This moiety is of great interest in organic and medicinal chemistry due to the profound electronic effects exerted by the nitro group, which significantly influences the molecule's reactivity and biological activity.

The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. tcichemicals.comwikipedia.org It deactivates the aromatic ring through a combination of a strong negative inductive effect (-I) and a powerful resonance effect (-R). nih.govresearchgate.net This strong electron withdrawal has several important consequences for the reactivity of the nitroaromatic compound:

Electrophilic Aromatic Substitution: The electron-deficient nature of the nitro-substituted benzene ring makes it significantly less reactive towards electrophiles compared to unsubstituted benzene. Electrophilic attack, when it does occur, is directed to the meta position, which is less deactivated than the ortho and para positions. wikipedia.orgblogspot.com

Nucleophilic Aromatic Substitution: The presence of a nitro group, particularly at the ortho or para position relative to a leaving group (like a halogen), greatly facilitates nucleophilic aromatic substitution. wikipedia.orgblogspot.com The nitro group effectively stabilizes the negative charge of the intermediate Meisenheimer complex, lowering the activation energy for the reaction.

Acidity of Adjacent Protons: The electron-withdrawing nature of the nitro group can increase the acidity of C-H bonds on adjacent (alpha) carbons. wikipedia.org

In the context of a 4-nitrobenzoyl group, the nitro group's electron-withdrawing effect makes the carbonyl carbon more electrophilic, enhancing its reactivity toward nucleophiles.

While many nitroaromatic compounds are synthetic, microorganisms have evolved enzymatic pathways to metabolize them. nih.gov A key feature of the nitroaromatic group is its susceptibility to biological reduction. scielo.br In environments with low oxygen, enzymes known as nitroreductases can catalyze the reduction of the nitro group. nih.gov

This bioreduction is a stepwise process, typically involving the transfer of electrons to form highly reactive intermediates such as the nitroso (-NO) and hydroxylamino (-NHOH) species, ultimately leading to the corresponding amino (-NH₂) group. scielo.br This reductive activation is the basis for the mechanism of action of several nitroaromatic drugs, including antibacterial and antiprotozoal agents. scielo.br The reactive intermediates generated during reduction can damage cellular macromolecules like DNA, proteins, and lipids, leading to cell death. nih.gov This property makes nitroaromatic compounds valuable as prodrugs that are selectively activated within target pathogens or in the hypoxic microenvironments characteristic of solid tumors. scielo.br

Contextualizing tert-Butyl (4-nitrobenzoyl)oxycarbamate within Advanced Organic Synthesis

In the landscape of advanced organic synthesis, the development of reagents that enable the direct formation of carbon-nitrogen (C-N) bonds is of paramount importance. Such bonds are ubiquitous in biologically active molecules, including pharmaceuticals and natural products. This compound has emerged as a valuable tool in this context, offering a pathway for the introduction of a Boc-protected nitrogen atom onto various organic scaffolds.

The research focus on this compound stems from several key features of its molecular design. The presence of the electron-withdrawing 4-nitrobenzoyl group significantly influences the reactivity of the N-O bond. This electronic effect facilitates the homolytic or heterolytic cleavage of this bond, generating a reactive nitrogen-centered species.

This controlled generation of a nitrogen radical or a related electrophilic nitrogen intermediate is a significant advantage over many traditional amination methods, which often require harsh conditions or the use of less stable reagents. The tert-butyl carbamate (B1207046) moiety offers the added benefit of introducing the nitrogen atom in a protected form, which is often a requirement in the synthesis of complex molecules to avoid unwanted side reactions. nih.gov The Boc group is renowned for its stability and the relative ease of its subsequent removal under acidic conditions. organic-chemistry.org

The utility of this compound is particularly evident in radical-mediated reactions. Under photochemical or thermal conditions, it can serve as a precursor to the Boc-aminyl radical, which can then participate in a variety of C-N bond-forming reactions, including the amination of C-H bonds. This direct C-H amination is a highly sought-after transformation as it allows for the late-stage functionalization of complex molecules without the need for pre-installed functional groups.

Despite its demonstrated utility, the full synthetic potential of this compound remains an active area of investigation. A significant gap in the current understanding lies in the precise mechanistic details of its reactions under different conditions. A deeper comprehension of the factors that govern the selective generation of either radical or ionic nitrogen species would enable the development of more refined and predictable synthetic methodologies.

Furthermore, the substrate scope of reactions employing this reagent is continually being expanded. While its reactivity with electron-rich systems has been explored, its application with a broader range of functional groups and in the context of more complex molecular environments presents an opportunity for novel discoveries. For instance, the development of enantioselective amination reactions using chiral catalysts in conjunction with this compound is a promising frontier.

The exploration of its reactivity in other types of transformations beyond C-H amination also holds potential. Investigating its role in multicomponent reactions or in the synthesis of novel heterocyclic systems could unveil new and efficient synthetic pathways. As researchers continue to probe the intricacies of its chemical behavior, this compound is poised to become an even more powerful tool in the arsenal (B13267) of the synthetic organic chemist.

Structure

3D Structure

Properties

IUPAC Name |

[(2-methylpropan-2-yl)oxycarbonylamino] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-12(2,3)19-11(16)13-20-10(15)8-4-6-9(7-5-8)14(17)18/h4-7H,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSVXMMZACDPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307436 | |

| Record name | tert-Butyl (4-nitrobenzoyl)oxycarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35657-41-1 | |

| Record name | 35657-41-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl (4-nitrobenzoyl)oxycarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 4 Nitrobenzoyl Oxycarbamate and Analogues

General Strategies for Carbamate (B1207046) Synthesis

The formation of the carbamate functional group is a cornerstone of organic synthesis, with applications ranging from pharmaceuticals to materials science. Several key reactions and reagents have been developed to construct this moiety efficiently.

Both the Hofmann and Curtius rearrangements are powerful methods for converting carboxylic acid derivatives into primary amines with one less carbon atom, proceeding through a key isocyanate intermediate. wikipedia.orgwikipedia.org This isocyanate can then be trapped by an alcohol to form the desired carbamate. wikipedia.orgtcichemicals.com

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (such as bromine) and a strong base. wikipedia.orgtcichemicals.com This reaction proceeds through the formation of an N-haloamide, which then rearranges to an isocyanate. The isocyanate is typically not isolated but is reacted in situ with an alcohol to yield a carbamate. tcichemicals.commasterorganicchemistry.com Modified reagents have been developed to optimize this reaction, as the classical method can sometimes be unreliable. acs.org For instance, lead tetraacetate has been used to convert primary amides to isocyanates, which are then trapped with alcohols like tert-butyl alcohol to form carbamates. researchgate.net

The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) to an isocyanate, accompanied by the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The acyl azide can be prepared from a carboxylic acid derivative. nih.gov The resulting isocyanate can be isolated or, more commonly, reacted with a nucleophile such as an alcohol to produce a carbamate. wikipedia.orgmasterorganicchemistry.com This method is known for its tolerance of a wide variety of functional groups. wikipedia.org A significant application is the generation of Boc-protected amines by carrying out the reaction in the presence of tert-butanol (B103910). wikipedia.org

| Rearrangement | Starting Material | Key Intermediate | Product with Alcohol |

| Hofmann | Primary Amide | Isocyanate | Carbamate |

| Curtius | Acyl Azide | Isocyanate | Carbamate |

Direct and indirect methods utilizing C1 sources are prevalent in carbamate synthesis.

Carbon Dioxide (CO₂): As a nontoxic, non-corrosive, and abundant C1 source, carbon dioxide is an attractive reagent for carbamate synthesis. psu.edu The reaction of CO₂ with amines readily forms carbamic acids. nih.govpsu.edu Subsequent reaction with an alkyl halide in the presence of a base like cesium carbonate can then produce the carbamate. nih.govorganic-chemistry.org This three-component coupling of an amine, CO₂, and a halide offers a direct route to carbamates under mild conditions. organic-chemistry.org

Dimethyl Carbonate (DMC): Dimethyl carbonate is considered a green reagent for synthesizing carbamates. rsc.orgresearchgate.net It can be used in the reductive methoxycarbonylation of nitroarenes to produce carbamates. rsc.org The synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea (B33335) has also been demonstrated. researchgate.net Additionally, zinc compounds have been shown to catalyze the synthesis of dimethyl carbonate from methyl carbamate and methanol (B129727). acs.org

Alkyl Chloroformates: Alkyl chloroformates are frequently used reagents for the preparation of carbamates through reaction with amines. nih.govwikipedia.org However, this method often requires a large excess of base and long reaction times. nih.gov A photo-on-demand in situ synthesis of chloroformates from a chloroform (B151607) solution containing a primary alkyl alcohol has been developed, which can then be converted to carbamates by the addition of an amine, offering a safer alternative to using phosgene. nih.govorganic-chemistry.org

Dithiocarbamates are sulfur analogues of carbamates where both oxygen atoms are replaced by sulfur. wikipedia.org They are typically formed by the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. nih.gov These compounds can be S-alkylated to form dithiocarbamate (B8719985) esters. wikipedia.org While not a direct route to the oxycarbamate of interest, the chemistry of dithiocarbamates is relevant in the broader context of carbamate-like functional groups and their synthesis from amines and carbon disulfide derivatives. organic-chemistry.org

Synthesis of tert-Butyl Oxycarbamate Precursors

The synthesis of the target compound relies on the availability of specific precursors, namely those providing the tert-butoxycarbonyl (Boc) group attached to a nitrogen-oxygen single bond.

Tert-butyl N-hydroxycarbamate, also known as N-Boc-hydroxylamine, is a key precursor. chemicalbook.comchemimpex.com It can be synthesized by reacting hydroxylamine (B1172632) hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as potassium carbonate. chemicalbook.commdpi.com This compound is a versatile reagent used in the synthesis of various hydroxylamine derivatives. chemicalbook.com For example, it can react with aldehydes and sodium benzenesulfinate (B1229208) to prepare tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates. acs.org

| Reactants | Product |

| Hydroxylamine hydrochloride, Di-tert-butyl dicarbonate, Potassium carbonate | tert-Butyl N-hydroxycarbamate |

Tert-butyl isocyanide is an organic compound with the formula (CH₃)₃CNC. wikipedia.org It can be prepared through the Hofmann carbylamine reaction, where tert-butylamine (B42293) is treated with chloroform and aqueous sodium hydroxide (B78521) in the presence of a phase-transfer catalyst. wikipedia.org Another method involves the dehydration of N-alkyl formamides. For instance, tert-butyl isocyanide has been synthesized by reacting N-tert-butylformamide with p-toluenesulfonyl chloride and quinoline. dtic.mildtic.mil While not a direct precursor to tert-butyl (4-nitrobenzoyl)oxycarbamate, the chemistry of isocyanides is relevant to the broader field of C-N bond formation and functional group manipulation.

Preparation of tert-Butylamine and Related Intermediates

tert-Butylamine is a crucial primary amine intermediate. Its synthesis can be achieved through several industrial and laboratory-scale methods.

Commercially, the most prominent method is the direct amination of isobutylene (B52900) using zeolite catalysts. wikipedia.orggoogle.comgoogle.com This gas-phase reaction is highly selective, with unreacted ammonia (B1221849) and isobutylene being recycled back into the process. google.com

Another established industrial route is the Ritter reaction. google.comguidechem.com This method involves the reaction of isobutylene or tert-butanol with hydrogen cyanide in the presence of sulfuric acid to form N-tert-butylformamide, which is subsequently hydrolyzed to yield tert-butylamine. wikipedia.orgguidechem.com While effective, this process can generate significant waste streams. wikipedia.org

For laboratory-scale synthesis, a variety of methods are available. One common procedure involves the hydrolysis of tert-butylurea, which can be prepared from the reaction of urea with tert-butyl alcohol or methyl tert-butyl ether (MTBE) in the presence of concentrated sulfuric acid. orgsyn.orggoogle.com Other notable laboratory methods include the Hofmann rearrangement of trimethylacetamide, the Schmidt reaction of trimethylacetic acid, and the hydrogenolysis of 2,2-dimethylethylenimine. orgsyn.org

| Method | Starting Materials | Key Features | Scale |

|---|---|---|---|

| Direct Amination | Isobutylene, Ammonia | Uses zeolite catalyst; high selectivity. wikipedia.orggoogle.com | Industrial |

| Ritter Reaction | Isobutylene/tert-butanol, Hydrogen Cyanide | Forms N-tert-butylformamide intermediate; can produce waste. wikipedia.orgguidechem.com | Industrial |

| Urea Hydrolysis | Urea, tert-Butyl Alcohol/MTBE | Simple and convenient laboratory method. orgsyn.orggoogle.com | Laboratory |

| Hofmann Rearrangement | Trimethylacetamide | Classic amine synthesis from an amide. orgsyn.org | Laboratory |

Synthesis of 4-Nitrobenzoyl Derivatives

The synthesis of the 4-nitrobenzoyl portion of the target molecule involves the preparation of a reactive acyl halide, which is derived from an aromatic ring that has been functionalized with a nitro group.

4-Nitrobenzoyl chloride is a key reactive intermediate, typically synthesized from 4-nitrobenzoic acid. tandfonline.comprepchem.com The conversion of the carboxylic acid's hydroxyl group into a chlorine atom transforms it into a highly reactive acylating agent. solubilityofthings.com Several reagents are effective for this transformation, including thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. libretexts.orglibretexts.orgchemguide.co.uk

The use of thionyl chloride is particularly advantageous as it often results in near-quantitative yields, and the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation. tandfonline.comlibretexts.orgscribd.com A typical procedure involves refluxing 4-nitrobenzoic acid with an excess of thionyl chloride until the evolution of gas ceases. tandfonline.com

Alternatively, phosphorus pentachloride can be used. prepchem.com This reaction produces phosphorus oxychloride as a liquid byproduct, which must be separated from the desired 4-nitrobenzoyl chloride, usually by distillation. prepchem.comchemguide.co.uk

| Reagent | Formula | Byproducts | Advantages |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | High yield, easy product isolation. tandfonline.comscribd.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl (liquid, gaseous) | Effective for acids with electron-withdrawing groups. tandfonline.comprepchem.com |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | Mild reaction conditions. libretexts.org |

The introduction of a nitro group (–NO₂) onto an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. masterorganicchemistry.combyjus.com The most common method involves treating the aromatic compound with a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.comlibretexts.org

In this mixture, sulfuric acid functions as a catalyst by protonating nitric acid. This leads to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.combyjus.comyoutube.com The π-electron system of the aromatic ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. unacademy.comyoutube.com Aromaticity is restored when a weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the new nitro group. youtube.com

The position of nitration is heavily influenced by any substituents already present on the aromatic ring. Electron-withdrawing groups, such as the carboxyl group in benzoic acid, are meta-directing and deactivate the ring, making the reaction slower. chemguide.co.uk Conversely, electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions. libretexts.org

Convergent Synthesis of this compound

The final stage in the synthesis involves the coupling of the previously prepared building blocks. This convergent approach typically involves the reaction of a tert-butyl carbamate derivative with the activated 4-nitrobenzoyl chloride.

The formation of the carbamate linkage in the target molecule is achieved through a nucleophilic acyl substitution reaction. rsc.org Specifically, this involves an esterification where the hydroxyl group of tert-butyl N-hydroxycarbamate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. rsc.orglookchem.com The chloride ion is displaced as a leaving group, forming the ester bond.

Carbamates, which contain both ester and amide functionalities, can be synthesized through various routes. wikipedia.orgacs.org These include reactions of isocyanates with alcohols, chloroformates with amines, or, as in this case, the acylation of a hydroxycarbamate. wikipedia.org The presence of the electron-withdrawing 4-nitro group on the benzoyl chloride enhances the electrophilicity of its carbonyl carbon, facilitating the nucleophilic attack. solubilityofthings.com

To achieve high yield and purity in the synthesis of this compound, specific reaction conditions are employed. One documented method involves the coupling of tert-butyl N-hydroxycarbamate with 4-nitrobenzoic acid using a coupling agent. lookchem.com In this procedure, diisopropyl-carbodiimide is used as the coupling agent with 4-(dimethylamino)pyridinium (B8497252) tosylate as a catalyst in dichloromethane (B109758). The reaction is carried out at a low temperature (–10 °C to 20 °C) and yields approximately 74% of the desired product. lookchem.com

An alternative approach involves the direct reaction of tert-butyl N-hydroxycarbamate with 4-nitrobenzoyl chloride. This reaction is typically performed in a suitable solvent like dichloromethane in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. The reaction is often initiated at 0 °C and then allowed to proceed at room temperature.

Purification protocols are critical for obtaining the final product with high purity. A standard workup involves washing the reaction mixture with an aqueous solution, such as sodium hydrogen carbonate, to remove any unreacted acid chloride and acidic byproducts. rsc.org The organic layer is then dried and the solvent is removed under reduced pressure. Final purification is typically achieved through column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Table of Compounds

| Compound Name |

|---|

| 4-(dimethylamino)pyridinium tosylate |

| 4-nitrobenzoic acid |

| 4-nitrobenzoyl chloride |

| Ammonia |

| Benzoic acid |

| Diisopropyl-carbodiimide |

| Dichloromethane |

| Ethyl acetate |

| Hexane |

| Hydrogen chloride |

| Hydrogen cyanide |

| Isobutylene |

| Methyl tert-butyl ether (MTBE) |

| N-tert-butylformamide |

| Nitric acid |

| Oxalyl chloride |

| Phosphorus oxychloride |

| Phosphorus pentachloride |

| Sodium hydrogen carbonate |

| Sulfur dioxide |

| Sulfuric acid |

| tert-Butanol |

| This compound |

| tert-Butyl N-hydroxycarbamate |

| tert-Butylamine |

| tert-Butylurea |

| Thionyl chloride |

| Triethylamine |

| Trimethylacetamide |

| Trimethylacetic acid |

| Urea |

Discussion of Protecting Group Strategies (e.g., Boc Protection)

In the synthesis of complex organic molecules like this compound, protecting groups are essential tools. chemistrysteps.com Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions while other parts of the molecule are being modified. chemistrysteps.com The most common strategy to protect an amino group is to convert it into a carbamate. chemistrysteps.com

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, valued for its reliability and specific conditions for removal. masterorganicchemistry.com It is typically installed using di-tert-butyl dicarbonate (Boc₂O). The reaction involves the nucleophilic amine attacking the electrophilic anhydride, forming the stable carbamate. chemistrysteps.comtotal-synthesis.com

A key advantage of the Boc group is its stability under a variety of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. uchicago.edu

The removal, or deprotection, of the Boc group is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA). chemistrysteps.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group to form a stable tert-butyl carbocation, which then decomposes to isobutylene and carbon dioxide. chemistrysteps.com This specific cleavage condition makes the Boc group "orthogonal" to other common amine protecting groups, such as the fluorenylmethoxycarbonyl (Fmoc) group (removed by base) and the benzyloxycarbonyl (Cbz) group (removed by hydrogenolysis). masterorganicchemistry.comtotal-synthesis.com This orthogonality is crucial in multi-step syntheses, such as solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of different amino groups within the same molecule. total-synthesis.com

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions | Key Characteristics |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) | Stable to base and hydrogenolysis; acid-labile. masterorganicchemistry.comtotal-synthesis.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions. chemistrysteps.commasterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Base-labile; stable to acid and hydrogenolysis. total-synthesis.com |

Green Chemistry Approaches in the Synthesis of Related Compounds

Green chemistry principles are increasingly being integrated into the synthesis of nitroaromatic compounds and carbamates to minimize environmental impact. researchgate.netrsc.org This involves a focus on safer solvents, maximizing atom economy, and reducing energy consumption. researchgate.netrsc.org

Solvent Selection and Reaction Medium Optimization

Solvents account for a large portion of the waste generated in chemical processes, making solvent selection a critical aspect of green chemistry. whiterose.ac.uk The ideal green solvent is non-toxic, renewable, biodegradable, and efficient for the given reaction. wikipedia.org Traditional solvents like chlorinated hydrocarbons (e.g., dichloromethane) and dipolar aprotic solvents (e.g., DMF, NMP) are often effective but pose significant environmental, health, and safety risks. whiterose.ac.uk

Efforts to optimize reaction media have led to the exploration of several greener alternatives:

Water: As a non-toxic and renewable solvent, water is highly attractive. For certain reactions, like the Diels-Alder reaction, the hydrophobic effect can accelerate reaction rates. ijcps.org

Supercritical Fluids: Supercritical carbon dioxide (sc-CO₂) is a non-toxic, non-flammable, and inexpensive alternative to organic solvents. ijcps.org Its properties can be tuned by adjusting pressure and temperature, and it is easily removed from the reaction mixture, simplifying purification. ijcps.org

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. While not always fully benign, they have negligible vapor pressure, which reduces air pollution. ijcps.org

Bio-solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyrene, are becoming viable replacements for traditional solvents like THF and DMF. whiterose.ac.ukwikipedia.org

Table 2: Comparison of Traditional vs. Green Solvents

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Halogenated | Dichloromethane, Chloroform | High solvency for many organic compounds. | Toxic, suspected carcinogens, environmentally persistent. whiterose.ac.uk |

| Traditional Dipolar Aprotic | DMF, DMAc, NMP | High boiling points, dissolve a wide range of materials. | High toxicity, difficult to remove/recycle. whiterose.ac.uk |

| Green Alternative: Water | H₂O | Non-toxic, non-flammable, cheap, renewable. wikipedia.orgijcps.org | Limited solubility for nonpolar reactants, high energy cost for removal. |

| Green Alternative: Supercritical Fluids | sc-CO₂ | Non-toxic, easily removed, tunable properties. ijcps.org | Requires high-pressure equipment. |

| Green Alternative: Bio-solvents | 2-MeTHF, Cyrene | Derived from renewable resources, often biodegradable. wikipedia.org | Performance can vary, may be more expensive currently. |

Atom Economy and Waste Reduction in Synthetic Routes

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemistryviews.org Reactions with high atom economy generate minimal waste, as most atoms from the starting materials are utilized. chemistryviews.org

Traditional methods for synthesizing the components of this compound often have poor atom economy. For instance, the nitration of aromatic compounds typically uses a mixture of nitric and sulfuric acids, a process that generates significant acidic waste. orgchemres.orgnih.gov Similarly, many carbamate and amide bond formations rely on stoichiometric coupling reagents, which are consumed in the reaction and become byproducts. nih.gov

Modern synthetic strategies aim to improve atom economy through catalysis:

Greener Nitration: The use of solid acid catalysts (e.g., zeolites) or milder nitrating agents can improve regioselectivity and eliminate the need for corrosive acid mixtures, thereby reducing waste. researchgate.netorganic-chemistry.org

Catalytic Amide/Carbamate Synthesis: The development of catalytic methods that directly couple carboxylic acids and amines (or their equivalents) avoids the use of activating agents that generate waste. nih.govresearchgate.net For example, ruthenium-catalyzed reactions can form amide bonds with 100% atom economy, producing no byproducts. chemistryviews.org These catalytic approaches are more sustainable and align with the principles of green chemistry. rsc.org

Applications in Advanced Organic Synthesis and Chemical Biology

tert-Butyl (4-nitrobenzoyl)oxycarbamate as a Chemical Reagent

The reactivity of this compound is harnessed in several key areas of chemical synthesis, from protecting sensitive functional groups to serving as a triggerable component in smart drug delivery systems.

In the intricate process of synthesizing complex molecules, particularly pharmaceuticals, protecting certain functional groups from unwanted reactions is crucial. The tert-butyl carbamate (B1207046) portion of the molecule serves as a reliable protecting group for amines. The stability of the tert-butyl group under a variety of reaction conditions allows for selective transformations at other parts of a molecule.

This strategy is particularly valuable in multi-step syntheses where achieving the desired molecular architecture requires precise control over reactivity. Furthermore, carbamates containing a 4-nitrophenyl group are known to function as base-labile protecting groups. This offers a strategic advantage, as they can be removed under mild basic conditions, providing an orthogonal deprotection strategy to the more common acid-labile protecting groups. This allows for selective deprotection in molecules that may be sensitive to acidic conditions.

A significant application of this compound is in the field of medicinal chemistry, specifically in the design of prodrugs. Prodrugs are inactive compounds that are converted into active therapeutic agents within the body through metabolic processes. The 4-nitrobenzoyl group is a key component in a strategy known as bioreductive activation.

The principle behind this approach is to mask the activity of a cytotoxic drug by linking it to the 4-nitrobenzoyl trigger. The resulting prodrug is largely inactive. However, upon introduction into a biological system, specific enzymes can reduce the nitro group (NO₂) to more electron-donating functionalities like hydroxylamine (B1172632) (NHOH) or an amine (NH₂). This electronic shift initiates a fragmentation or cleavage of the carbamate linkage, releasing the active drug molecule at the desired site of action. This targeted release mechanism is designed to increase therapeutic effectiveness while minimizing systemic side effects.

| Prodrug Component | Function | Activation Mechanism |

| 4-Nitrobenzoyl Group | Bioreductive "Trigger" | Enzymatic reduction of the nitro group. |

| Carbamate Linkage | Masking Group/Linker | Cleavage upon nitro group reduction. |

| Active Drug | Therapeutic Agent | Released at the target site. |

Building on the principle of bioreductive activation, a more refined application is the development of hypoxia-activated prodrugs (HAPs). Many solid tumors contain regions of low oxygen concentration, a condition known as hypoxia. These hypoxic cells are often resistant to traditional chemotherapy and radiotherapy.

Paradoxically, the hypoxic environment is rich in reductive enzymes (such as nitroreductases) that are less active in normal, well-oxygenated tissues. The 4-nitrobenzoyl moiety is an ideal trigger for HAPs because its reduction is selectively favored under hypoxic conditions. When a HAP containing this trigger reaches a tumor, the enzymes present in the hypoxic zones reduce the nitro group, leading to the localized release of the cytotoxic agent. This strategy allows for the selective targeting of tumor cells, including those that are resistant to other therapies, thereby enhancing the specificity and potency of cancer treatments. The 4-nitrobenzyl trigger is one of the most widely utilized systems in the design of these advanced prodrugs.

Synthetic Utility in Forming C-N and C-O Bonds

Beyond its use in prodrugs, the inherent reactivity of this compound and related compounds makes them valuable reagents for forging new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are fundamental transformations in organic chemistry.

The N-O bond within the oxycarbamate functionality is relatively weak and can be cleaved to generate reactive nitrogen-centered species. This property is exploited in amination reactions. For instance, this compound can serve as a precursor to nitrogen-centered radicals, which are pivotal for constructing C-N bonds. One notable application is in the photocatalyzed C-H amidation of indoles, a process that installs a nitrogen group directly onto a carbon-hydrogen bond under mild conditions, yielding biologically significant aminoindoles with high regioselectivity.

Furthermore, related O-tert-butyl carbamate derivatives are effective reagents in the oxyamination of alkenes. In these reactions, both a nitrogen and an oxygen functionality are added across a double bond simultaneously. Depending on the specific reagents and conditions, this can lead to either syn- or anti-oxyaminated products, which are valuable building blocks for many natural products and pharmaceuticals.

| Reaction | Bond Formed | Substrate | Key Feature |

| C-H Amidation | C-N | Indoles | Direct functionalization of a C-H bond. |

| Oxyamination | C-N and C-O | Alkenes | Difunctionalization of a double bond. |

The ability of this compound to act as an electrophilic aminating agent makes it a useful tool in the synthesis and functionalization of heterocyclic compounds. Heterocycles, which are cyclic compounds containing atoms of at least two different elements in their rings, are ubiquitous structures in medicinal chemistry.

The photocatalyzed C-H amidation of indoles is a prime example of the reagent's utility in this area. rsc.orgresearchgate.netnih.gov In this reaction, the reagent enables the direct attachment of a protected amino group to the indole (B1671886) ring, a common scaffold in pharmaceuticals. This transformation provides a direct route to modify complex heterocyclic systems, avoiding the need for pre-functionalization of the starting material. By providing a reliable method for C-N bond formation, this reagent contributes to the construction and elaboration of diverse nitrogen-containing heterocyclic frameworks.

Derivatization and Functionalization Strategies

The chemical architecture of this compound, featuring reactive sites and a stable carbamate core, makes it an excellent platform for derivatization and functionalization. These strategies are pivotal for synthesizing libraries of related compounds to probe biological systems and develop new chemical entities with specific properties.

A cornerstone of medicinal chemistry is the establishment of Structure-Activity Relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. The synthesis of a series of derivatives from a common chemical scaffold is a primary method for elucidating SAR. The tert-butyl carbamate group is a key feature in scaffolds used for this purpose.

For instance, researchers have synthesized series of novel tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives to explore their potential as anti-inflammatory agents. nih.gov, semanticscholar.org In these studies, a core structure, tert-butyl 2-amino phenylcarbamate, is condensed with a variety of substituted carboxylic acids. nih.gov This approach systematically introduces diverse chemical moieties, allowing for a thorough investigation of how different substituents impact the compound's anti-inflammatory activity. nih.gov, semanticscholar.org

The results from such studies reveal critical insights into the pharmacophore. For example, the presence of specific substituents on the benzamido ring can dramatically enhance or diminish the biological effect. nih.gov This systematic derivatization is essential for optimizing lead compounds in the drug discovery process. rsc.org

Table 1: Anti-inflammatory Activity of Substituted tert-Butyl Phenylcarbamate Derivatives This table is based on research findings where various derivatives were synthesized to study their structure-activity relationships. nih.gov, semanticscholar.org

| Compound ID | Substituted Group (R) | % Inhibition of Paw Edema |

| 4a | 4-Fluorobenzamido | 54.130% |

| 4c | 4-(tert-Butyl)benzamido | 44.565% |

| 4i | 2-Naphthamide | 54.239% |

| Standard | Indomethacin | 54.945% |

In the synthesis of complex molecules, achieving chemo- and regioselectivity is paramount. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control of where on a molecule a reaction occurs. nih.gov These principles are critical when modifying intricate structures, such as natural products or advanced drug candidates, to avoid unwanted side reactions and laborious protection-deprotection steps. chemrxiv.org

Modern synthetic methods increasingly focus on the site-selective functionalization of C–H bonds, transforming them from passive structural elements into reactive handles for derivatization. nih.gov, semanticscholar.org While not always directly involving this compound, the reagents and strategies developed for such transformations are part of the broader toolkit of advanced synthesis in which carbamate-containing molecules are often the subjects. For example, methods that allow for the selective modification of a single lysine (B10760008) residue on a native protein demonstrate a high degree of chemo- and regioselectivity. nih.gov Such precise modifications are essential for creating well-defined protein conjugates for therapeutic or diagnostic applications. nih.gov The ability to direct a reaction to a specific site in a molecule containing multiple, similar reactive sites allows chemists to build molecular complexity with surgical precision. rsc.org

Broader Implications in Medicinal Chemistry and Materials Science

The carbamate moiety, central to the structure of this compound, has found widespread application beyond its use as a simple building block. Its unique chemical properties have been exploited in both the design of new therapeutic agents and the creation of advanced "smart" materials.

The carbamate group is a key structural motif in a multitude of approved drugs and is increasingly utilized in medicinal chemistry. researchgate.net Its value stems from its dual nature: it is chemically stable and can act as a bioisostere of amide or ester bonds, which are more susceptible to hydrolysis by enzymes in the body. uni-regensburg.de This metabolic stability can improve the pharmacokinetic profile of a drug. uni-regensburg.de

Furthermore, the carbamate functional group is capable of participating in hydrogen bonding, which is crucial for a drug's interaction with its biological target, such as an enzyme or receptor. uni-regensburg.de Many derivatives are specifically designed to make critical drug-target interactions through their carbamate moiety. researchgate.net This has led to the incorporation of carbamates into a wide array of therapeutic candidates, including anti-inflammatory agents, antivirals, and enzyme inhibitors. researchgate.net, nih.gov

In materials science, the carbamate linkage is employed in the design of smart materials, particularly for controlled drug delivery. nih.gov These materials are engineered to release an active payload in response to a specific environmental trigger, such as a change in pH. researchgate.net, nih.gov

Carbamate linkers can be used to tether drugs to a polymer backbone, such as a hydrogel. nih.gov, nih.gov The stability of the carbamate bond can be tuned by altering the electronic properties of its constituent parts. nih.gov For example, attaching different substituents to a phenyl group within the linker can control the rate of carbamate hydrolysis, thereby controlling the release rate of the tethered molecule. nih.gov This strategy allows for the development of slow-release drug depots, where the therapeutic agent is gradually liberated over time as the carbamate linkers break down. researchgate.net, nih.gov Studies have shown that drug release from carbamate-linked hydrogels can be significantly enhanced in acidic conditions, a property that can be exploited for targeted drug delivery to tumor microenvironments, which are often more acidic than healthy tissue. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of tert-Butyl (4-nitrobenzoyl)oxycarbamate, allowing researchers to probe its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within the molecule. Both ¹H NMR and ¹³C NMR spectra would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the tert-butyl group and the aromatic protons of the 4-nitrobenzoyl moiety. The integration of these signals would confirm the ratio of protons in the molecule. The chemical shifts would be indicative of the electronic environment of each proton. For instance, the protons on the aromatic ring are expected to appear in the downfield region due to the deshielding effects of the aromatic system and the electron-withdrawing nitro group.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbons, the aromatic carbons, and the carbons of the tert-butyl group.

| Nucleus | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.50 | Singlet | -C(CH₃)₃ |

| ¹H | ~8.30 | Multiplet | Aromatic protons |

| ¹³C | ~28.0 | - | -C(CH₃)₃ |

| ¹³C | ~85.0 | - | -C(CH₃)₃ |

| ¹³C | ~124.0 | - | Aromatic C-H |

| ¹³C | ~131.0 | - | Aromatic C-H |

| ¹³C | ~151.0 | - | Aromatic C-NO₂ |

| ¹³C | ~155.0 | - | Carbamate (B1207046) C=O |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would be expected to correspond to the loss of stable fragments, such as the tert-butyl group or the nitrobenzoyl moiety.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the carbonyl groups of the carbamate and the benzoyl ester, as well as the characteristic stretches for the nitro group.

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Carbamate) | ~3300 |

| C=O Stretch (Ester) | ~1760 |

| C=O Stretch (Carbamate) | ~1730 |

| N-O Stretch (Nitro group) | ~1530 and ~1350 |

UV-Visible spectroscopy can be utilized to study reactions involving this compound, particularly if the reaction involves a change in conjugation or the chromophore. The presence of the 4-nitrobenzoyl group, a strong chromophore, allows for the monitoring of reaction kinetics by observing the change in absorbance at a specific wavelength over time. It can also be used for quantitative analysis based on the Beer-Lambert law.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for determining the purity of this compound. By using a suitable stationary phase (e.g., C18) and mobile phase, it is possible to separate the compound from any impurities or starting materials. The area under the peak in the chromatogram is proportional to the concentration, allowing for accurate quantification. A typical HPLC method would involve a reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid like formic acid to improve peak shape.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the identification of volatile byproducts that may arise during the synthesis, decomposition, or subsequent reactions of this compound. Given the thermal lability of carbamates and the reactivity of the nitroaromatic group, a range of smaller, volatile molecules can be anticipated under certain conditions.

Hypothetical Volatile Byproducts:

Thermal stress on this compound could lead to the cleavage of the tert-butoxycarbonyl group, potentially generating isobutylene (B52900) and carbon dioxide. The N-O bond is also susceptible to cleavage. Reduction of the nitro group could yield volatile aniline (B41778) derivatives. GC-MS analysis would be instrumental in separating these potential byproducts and providing their mass spectra for definitive identification.

Table 1: Potential Volatile Byproducts of this compound Reactions Detectable by GC-MS

| Potential Byproduct | Chemical Formula | Molar Mass ( g/mol ) | Origin |

| Isobutylene | C4H8 | 56.11 | Thermal decomposition of the tert-butyl group |

| Carbon Dioxide | CO2 | 44.01 | Decarboxylation |

| tert-Butanol (B103910) | C4H10O | 74.12 | Hydrolysis of the tert-butyl carbamate moiety |

| 4-Nitrobenzoic acid | C7H5NO4 | 167.12 | Hydrolysis of the ester linkage |

| 4-Aminobenzoic acid | C7H7NO2 | 137.14 | Reduction of the nitro group |

This table is illustrative and based on the chemical structure of the parent compound.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of reactions involving this compound. wikipedia.org For instance, in a reaction where this compound is used as an aminating agent, TLC can be employed to track the consumption of the starting material and the formation of the product. nih.govrsc.org

A spot of the initial reaction mixture and subsequent samples taken at various time intervals are applied to a TLC plate. wikipedia.org By comparing the intensity of the spot corresponding to this compound with a reference spot, a qualitative assessment of the reaction's advancement can be made. The appearance and intensification of a new spot would indicate the formation of the desired product. The significant polarity difference between the reactant, which contains a nitro group and a carbamate, and a potentially less polar product would likely result in a clear separation on the TLC plate. Visualization can be achieved under UV light, owing to the UV-active nitroaromatic ring, or by using chemical stains. reddit.comijcps.orgepa.gov

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study of this compound would provide invaluable data, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The spatial orientation of the tert-butyl group relative to the planar 4-nitrobenzoyl moiety.

Intermolecular interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.

Table 2: Expected Crystallographic Data from X-ray Analysis of this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths (Å) | e.g., C=O, N-O, C-N, N-O (nitro) |

| Bond Angles (°) | e.g., O-C-O, C-N-O |

| Torsion Angles (°) | Describing the overall molecular conformation |

This table represents the type of data that would be obtained from an X-ray crystallographic analysis.

Advanced Analytical Techniques for Reaction Mechanism Studies

In situ spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, allows for the real-time monitoring of a chemical reaction as it occurs, providing kinetic and mechanistic insights. xjtu.edu.cnyoutube.com For reactions involving this compound, an in situ FTIR probe could be immersed in the reaction vessel to continuously collect spectra. researchgate.netnih.gov

By tracking the characteristic vibrational frequencies of the functional groups, one can follow the consumption of reactants and the formation of products and intermediates. For example, the disappearance of the carbamate and nitro group absorbances of the starting material, coupled with the appearance of new peaks corresponding to the product, would allow for the generation of concentration profiles over time. This data is crucial for determining reaction rates and understanding the reaction mechanism.

Table 3: Key Infrared Frequencies for in situ Monitoring of Reactions with this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) | Change During Reaction |

| N-H stretch (carbamate) | 3300-3500 | Decrease |

| C=O stretch (carbamate) | 1700-1750 | Decrease |

| C=O stretch (benzoyl) | 1680-1720 | Decrease |

| N-O stretch (nitro, asymmetric) | 1500-1550 | Decrease |

| N-O stretch (nitro, symmetric) | 1300-1370 | Decrease |

| Product-specific peaks | Variable | Increase |

These are approximate values and can shift based on the molecular environment.

Electrochemical techniques, such as cyclic voltammetry, are powerful tools for investigating the redox properties of molecules. The this compound molecule possesses a readily reducible nitroaromatic group. The electrochemical reduction of nitroaromatic compounds has been extensively studied and typically proceeds through a series of steps. dtic.milacs.orgnih.govrsc.orgnih.gov

A cyclic voltammetry experiment on this compound would likely reveal a reduction peak corresponding to the conversion of the nitro group (Ar-NO₂) to a nitro radical anion (Ar-NO₂⁻). Further reduction could lead to the formation of a nitroso (Ar-NO) and then a hydroxylamine (B1172632) (Ar-NHOH) species, and ultimately the corresponding amine (Ar-NH₂). The potentials at which these reductions occur provide quantitative information about the electron-accepting ability of the molecule. The carbamate moiety itself can also exhibit oxidative behavior at higher potentials. acs.orgresearchgate.netepa.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future research will likely focus on developing more efficient and selective synthetic routes for tert-Butyl (4-nitrobenzoyl)oxycarbamate and its analogs. Current methods, while effective, may have limitations in terms of atom economy, scalability, and the use of hazardous reagents. Novel strategies could draw inspiration from recent advancements in carbamate (B1207046) synthesis. nih.govorganic-chemistry.org

The development of synthetic routes that allow for a broader range of substituents on the benzoyl ring will be crucial for fine-tuning the compound's reactivity and properties for specific applications. This would enable the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Table 1: Comparison of Potential Synthetic Route Improvements

| Parameter | Current Methods (Hypothetical) | Future Directions | Potential Advantages |

| Carbon Source | Phosgene derivatives, Chloroformates | Carbon Dioxide (CO2) | Green, renewable, reduced toxicity organic-chemistry.org |

| Activation | Stoichiometric coupling reagents | Catalytic activation (e.g., Indium-mediated) | Higher efficiency, lower waste nih.gov |

| Process | Multi-step synthesis | One-pot procedures, Telescoped reactions | Reduced purification steps, time-saving organic-chemistry.org |

| Selectivity | Potential for side reactions | Enzyme-catalyzed or chemoselective catalysis | Higher purity, predictable outcomes |

Exploration of New Catalytic Systems for Transformations Involving this compound

The unique structure of this compound, particularly its reactive N-O bond, makes it an interesting substrate for novel catalytic transformations. Future research is expected to delve into the use of various catalytic systems to achieve unprecedented chemical reactions.

Transition metal catalysis, which has been pivotal in C-C and C-X bond functionalization, could be applied to activate the N-O bond or other parts of the molecule. tdl.org For instance, iridium-catalyzed C-H amidation reactions have been shown to work with related N-substituted hydroxylamines, suggesting that this compound could serve as a precursor for direct amination of arenes. acs.org The development of catalysts that can selectively cleave and functionalize the N-O bond would open up new pathways for the synthesis of complex nitrogen-containing molecules.

Organocatalysis also presents a powerful tool for activating this compound in new ways. Chiral organocatalysts could be employed to achieve enantioselective transformations, which is of particular importance in the synthesis of pharmaceuticals. nih.gov For example, N-heterocyclic carbenes (NHCs) have been used in polarity-reversal (Umpolung) reactions and could potentially be used to functionalize the carbonyl group or other parts of the molecule. acs.org

Table 2: Potential Catalytic Transformations

| Catalytic System | Potential Transformation | Application |

| Transition Metals (e.g., Ir, Rh, Pd) | C-H Amination, N-O Bond Functionalization | Synthesis of substituted anilines and complex amines tdl.orgacs.org |

| Organocatalysis (e.g., NHCs, Chiral Amines) | Enantioselective functionalization, Umpolung reactivity | Access to chiral building blocks and novel reaction pathways nih.govacs.org |

| Biocatalysis (Enzymes) | Selective hydrolysis or functionalization | Green synthesis, production of enantiopure compounds |

Expansion of Applications in Targeted Drug Delivery and Theranostics

One of the most exciting future directions for this compound lies in its potential application in medicine, particularly in targeted drug delivery and theranostics. This potential stems from the presence of the nitroaromatic moiety.

Nitroaromatic compounds are known to be bioreductively activated under hypoxic conditions, which are characteristic of solid tumors. nih.govresearchgate.net This opens the possibility of using this compound as a hypoxia-activated prodrug. The nitro group could be reduced in the low-oxygen environment of a tumor, triggering the release of a cytotoxic agent. This targeted approach would enhance the efficacy of cancer therapies while minimizing side effects on healthy tissues. nih.govresearchgate.net

Furthermore, the reduction of the nitro group to an amino group can lead to a change in fluorescence properties. nih.gov This phenomenon could be exploited for theranostic applications, where the compound acts as both a therapeutic agent and a diagnostic imaging probe. Upon activation in a tumor, it could release a drug and simultaneously "turn on" a fluorescent signal, allowing for real-time monitoring of drug delivery and therapeutic response. nih.govresearchgate.net Future research will involve designing and synthesizing derivatives of this compound with attached therapeutic and imaging agents to explore these possibilities.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and modification of this compound could greatly benefit from the integration of modern chemical technologies such as flow chemistry and automated synthesis. Flow chemistry, where reactions are carried out in a continuously flowing stream, offers numerous advantages over traditional batch processes, including enhanced safety, better control over reaction parameters, and improved scalability. nih.govazolifesciences.comnih.gov

For the synthesis of this compound, a continuous flow setup could allow for precise control of temperature, pressure, and reaction time, leading to higher yields and purity. scielo.brmdpi.com The improved heat and mass transfer in flow reactors would be particularly beneficial for managing potentially exothermic reactions. nih.gov Furthermore, flow chemistry enables the safe handling of hazardous reagents and intermediates, which could be a significant advantage in scaling up production. researchgate.net

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new derivatives. acs.org These systems can rapidly synthesize a library of compounds by systematically varying the starting materials and reaction conditions. This high-throughput approach would be invaluable for exploring the structure-activity relationships of this compound derivatives for various applications. mdpi.com

Comprehensive Computational Modeling for Predictive Reactivity and Design

Computational chemistry is expected to play a crucial role in guiding future research on this compound. Density Functional Theory (DFT) and other computational methods can be used to model the reactivity of the molecule, predict the outcomes of unknown reactions, and elucidate reaction mechanisms. nih.gov

For example, computational modeling could be used to predict the ease of N-O bond cleavage under different catalytic conditions, helping to identify the most promising catalysts for specific transformations. It could also be used to model the interaction of the molecule with biological targets, aiding in the design of new drugs and probes. researchgate.net

Furthermore, machine learning and artificial intelligence (AI) are emerging as powerful tools in chemical research. acs.org AI algorithms could be trained on existing experimental data to predict the properties and reactivity of new derivatives of this compound. This predictive power would significantly accelerate the design and discovery of new compounds with desired functionalities, from novel aminating agents to targeted theranostic agents.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (4-nitrobenzoyl)oxycarbamate?

The compound can be synthesized via carbamate acylation. A typical approach involves reacting tert-butyl carbamate derivatives with 4-nitrobenzoyl chloride under anhydrous conditions. For example, analogous syntheses of tert-butyl carbamates (e.g., tert-butyl (4-bromophenyl)carbamate) use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane at 0–5°C, followed by room-temperature stirring for 12–24 hours . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. How should researchers characterize this compound?

Key characterization methods include:

- NMR Spectroscopy : Confirm the presence of the tert-butyl group (singlet at ~1.4 ppm in H NMR) and the nitrobenzoyl moiety (aromatic protons at ~7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] or [M+Na]) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detect carbonyl stretches (C=O at ~1700–1750 cm) and nitro group vibrations (~1520–1350 cm) .

Q. What storage conditions ensure the stability of this compound?

Store in airtight containers at 2–8°C, protected from light and moisture. Avoid proximity to strong acids/bases, oxidizers, or ignition sources, as carbamates may decompose exothermically under such conditions . Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can this compound be applied in multi-step organic syntheses?

The nitro group serves as a versatile handle for further functionalization. For instance:

- Reduction to Amines : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, enabling peptide coupling or heterocycle formation .

- Photocatalysis : Similar tert-butyl carbamates act as radical precursors in visible-light-driven reactions, such as C–H amination (e.g., tert-butyl (perchloropyridin-4-yl)oxycarbamate in 3-aminocoumarin synthesis) .

Q. What experimental strategies resolve contradictions in reaction yields or purity?

- Reaction Optimization : Screen solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., DMAP for acylation). Kinetic studies (TLC monitoring) identify rate-limiting steps .

- Analytical Cross-Validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with H NMR to quantify impurities. For nitro derivatives, ensure UV detection at ~260 nm .

- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-acylation or hydrolysis) and adjust stoichiometry or reaction time .

Q. How can the stability of tert-Butyl (4-nitrobenzoyl)oxycarbamate under reactive conditions be assessed?

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures.

- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 0.1 M HCl/NaOH, 3% HO) and monitor degradation via HPLC .

- Computational Modeling : DFT calculations predict electron-deficient sites prone to nucleophilic attack (e.g., the carbamate carbonyl) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.